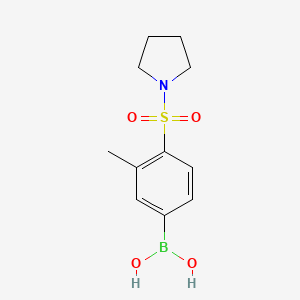![molecular formula C16H14BrN3OS2 B2815686 2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine CAS No. 860609-99-0](/img/structure/B2815686.png)
2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a 4-bromophenylsulfanyl and a morpholino substituent
Wirkmechanismus
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It is likely that it interacts with its targets to induce changes in cellular processes, similar to other compounds in its class .
Biochemical Pathways
Related compounds have been found to affect various signaling pathways associated with their targets, such as tyrosine kinase, extracellular regulated protein kinases, and others .
Result of Action
Based on the targets of similar compounds, it can be inferred that the compound may have potential antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the 4-Bromophenylsulfanyl Group: This step often involves a nucleophilic substitution reaction where a bromophenylthiol is reacted with the thieno[3,2-d]pyrimidine core.
Attachment of the Morpholino Group:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thieno[3,2-d]pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Compounds with a thiazole ring, which also exhibit diverse biological activities.
Indoles: Known for their wide range of biological activities and structural similarity in terms of heterocyclic systems.
Pyrimidines: A broad class of compounds with significant medicinal chemistry applications.
Uniqueness
2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromophenylsulfanyl and morpholino groups, along with the thieno[3,2-d]pyrimidine core, makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
4-[2-(4-bromophenyl)sulfanylthieno[3,2-d]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS2/c17-11-1-3-12(4-2-11)23-16-18-13-5-10-22-14(13)15(19-16)20-6-8-21-9-7-20/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXCDQJPSYTFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)SC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2815603.png)
![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B2815604.png)
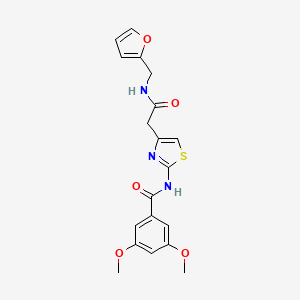
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid](/img/structure/B2815606.png)
![N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2815608.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2815609.png)
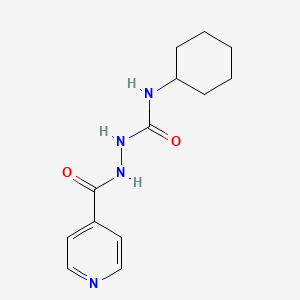
![3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B2815612.png)
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2815614.png)
![[2-(Benzyldimethylsilyl)phenyl]methanol](/img/structure/B2815618.png)
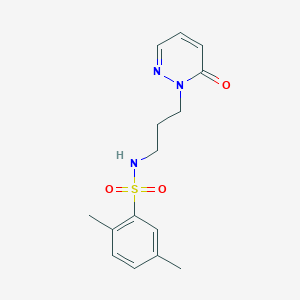
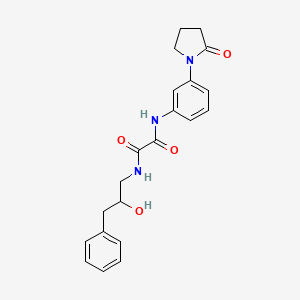
![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine](/img/structure/B2815622.png)
